5-Methyl-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(4-8)7-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLUDLUCDRDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152341 | |
| Record name | 5-Methyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-79-6 | |
| Record name | 5-Methyl-2-formylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Methyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-METHYL-2-FORMYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP16VW48RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 5 Methyl 1h Pyrrole 2 Carbaldehyde and Its Analogs
Direct Formylation Approaches for Pyrrole (B145914) Systems
Direct formylation methods provide a straightforward route to introduce a formyl group onto the pyrrole ring. These methods are often favored for their efficiency and the availability of starting materials.
Dimethylsulfoxide (DMSO) and Potassium Hydroxide (B78521) (KOH) Mediated Reactions from Alkylpyrroles
A notable method for the synthesis of pyrrole-2-carbaldehydes involves the use of dimethylsulfoxide (DMSO) in the presence of a base like potassium hydroxide (KOH). This approach can be applied to alkylpyrroles to introduce a formyl group. For instance, a novel and efficient de novo synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through an iodine/copper-mediated oxidative annulation and selective C−H to C=O oxidation. This method utilizes acetophenone, arylamines, and acetoacetate (B1235776) esters as substrates, with optimal conditions identified as CuCl2, I2, and O2 in DMSO at 100°C, yielding up to 74%. organic-chemistry.org Mechanistic studies suggest that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.org
Vilsmeier-Haack Type Formylation Using N,N-Dimethylformamide (DMF)
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide, most commonly phosphorus oxychloride (POCl3). organic-chemistry.orgchemistrysteps.comorgsyn.org This electrophilic species then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt intermediate. wikipedia.orgchemistrysteps.com Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. wikipedia.orgchemistrysteps.com
The Vilsmeier-Haack reaction is particularly effective for pyrroles due to the electron-donating nature of the nitrogen atom, which activates the ring towards electrophilic substitution. chemistrysteps.com The formylation typically occurs at the more electron-rich 2-position of the pyrrole ring. chemistrysteps.com For example, the reaction of pyrrole with DMF and POCl3 provides pyrrole-2-carboxaldehyde. orgsyn.org The reaction conditions can be mild, making it a versatile tool in organic synthesis. ijpcbs.com
Modified Maillard Reaction Pathways for Pyrrole-2-carbaldehyde Skeletons
The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a natural source of a wide variety of heterocyclic compounds, including pyrroles. nih.gov Modified Maillard reaction pathways have been developed as a synthetic strategy to produce pyrrole-2-carbaldehyde skeletons.
Conversion of Carbohydrates with Primary Amines and Oxalic Acid
A practical one-pot conversion method has been developed for the synthesis of N-substituted pyrrole-2-carbaldehydes from carbohydrates and primary amines. researchgate.netnih.govacs.org This modified Maillard reaction is facilitated by the presence of oxalic acid in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, for example, 90°C. researchgate.netnih.govacs.orgacs.org This approach has been successfully used to produce a variety of N-substituted pyrrole-2-carbaldehydes in yields ranging from 21-53%. researchgate.net The reaction of D-glucose with various primary amines in the presence of oxalic acid and DMSO is a key example of this methodology. researchgate.net
| Starting Carbohydrate | Primary Amine | Yield of Pyrrole-2-carbaldehyde | Reference |
| D-Glucose | N-Benzylamine | 39% | acs.org |
| D-Glucose | o-Bromobenzylamine | 51% | acs.org |
| L-Rhamnose | n-Butylamine | 35% | acs.org |
| L-Rhamnose | o-Bromobenzylamine | 53% | acs.org |
| D-Ribose | L-Amino acid methyl esters | 32-63% | nih.govrsc.org |
Formation of N-Substituted 5-Hydroxymethylpyrrole-2-carbaldehydes (Pyrralines)
A significant outcome of the modified Maillard reaction between carbohydrates and primary amines is the formation of N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes, commonly known as pyrralines. researchgate.netnih.govacs.orgacs.org These compounds are valuable platform chemicals that can be further elaborated into more complex heterocyclic structures. researchgate.netnih.govacs.orgacs.org For instance, the reaction of D-ribose with L-amino acid methyl esters under pressurized conditions can produce pyrralines in reasonable yields (32–63%). nih.govrsc.org These pyrralines can then be utilized in subsequent reactions, such as reductive amination or cyclization, to generate diverse pyrrole-fused alkaloid compounds. nih.govrsc.org The first chemical synthesis of pyrralines was reported by reacting D-glucose with primary amines in the presence of acetic acid. nih.gov
Derivatization Strategies from Substituted Pyrrole Precursors
The synthesis of 5-Methyl-1H-pyrrole-2-carbaldehyde and its analogs can also be achieved through the derivatization of appropriately substituted pyrrole precursors. This strategy allows for the introduction of the formyl group at a specific position by leveraging pre-existing functional groups on the pyrrole ring.
Another approach involves the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent through a bromine-lithium exchange on a protected pyrrole derivative. This lithiated species can then react with various electrophiles to introduce a range of substituents at the 5-position, followed by deprotection to yield the 5-substituted pyrrole-2-carboxaldehyde. researchgate.net
| Precursor | Reagents and Conditions | Product | Reference |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 1. Selectfluor, MeCN/AcOH; 2. NaOH, EtOH | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | nih.gov |
| Pyrrole-2-carbaldehyde | 1. NH2NH2·H2O, ethylene (B1197577) glycol, KOH; 2. CCl3COCl, Et2O; 3. N-chlorosuccinimide, CH2Cl2 | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | nih.gov |
| 2-Bromo-6-(diisopropylamino)-1-azafulvene | 1. t-BuLi; 2. Electrophile; 3. Hydrolysis | 5-Substituted pyrrole-2-carboxaldehydes | researchgate.net |
Regioselective Halogen-Lithium Exchange for 5-Substituted Pyrrole-2-carboxaldehydes
The direct C-lithiation of N-unsubstituted halogenopyrroles is often challenging. cdnsciencepub.com For instance, 2-bromo-1H-pyrrole does not undergo C-lithiation even with an excess of tert-butyllithium (B1211817) (t-BuLi). cdnsciencepub.com To overcome this, a key strategy involves a regioselective halogen-lithium exchange on a protected pyrrole derivative. This method allows for the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent, which can then react with various electrophiles to introduce a wide range of substituents at the 5-position with high regiochemical purity. cdnsciencepub.comresearchgate.net
The core of this strategy is the use of 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives. cdnsciencepub.com A low-temperature bromine-lithium exchange using t-BuLi successfully generates the desired lithiated species. researchgate.net This lithio species serves as a potent formal equivalent of 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.com Upon reaction with an electrophilic reagent and subsequent hydrolysis of the intermediate, a variety of 5-substituted pyrrole-2-carboxaldehydes are formed. cdnsciencepub.com
The versatility of this method is demonstrated by the reaction of the lithiated intermediate with different electrophiles to yield the corresponding 5-substituted products.
Table 1: Examples of 5-Substituted Pyrrole-2-carboxaldehydes via Halogen-Lithium Exchange
| Electrophile | 5-Substituent | Resulting Compound |
|---|---|---|
| Methyl Iodide | -CH₃ | This compound |
| Carbon Dioxide | -COOH | 5-Formyl-1H-pyrrole-2-carboxylic acid |
| Benzaldehyde | -CH(OH)Ph | 5-(Hydroxy(phenyl)methyl)-1H-pyrrole-2-carbaldehyde |
| Iodine | -I | 5-Iodo-1H-pyrrole-2-carbaldehyde |
This table is illustrative of the types of substitutions possible based on the methodology described in the sources.
This approach provides a reliable and regiodefined pathway to alpha-substituted pyrrole aldehydes, which are otherwise difficult to access directly. nih.gov
Synthesis via Azafulvene Intermediates
The successful regioselective lithiation at the 5-position of the pyrrole ring is critically dependent on the use of specially designed azafulvene intermediates. cdnsciencepub.com Direct formylation of pyrroles can be complex, but the use of azafulvenes as protected aldehyde precursors circumvents these issues. cdnsciencepub.comorgsyn.org Specifically, 6-dialkylamino-1-azafulvenes are employed. cdnsciencepub.com
The synthesis of these crucial intermediates begins with the conversion of iminium salts into Strecker-type nitriles, which undergo highly regioselective bromination at the C-5 position using N-bromosuccinimide at low temperatures (-70°C). cdnsciencepub.com These bromo compounds are then converted into the desired 2-bromoazafulvenes, such as 2-bromo-6-dimethylamino-1-azafulvene or the more sterically hindered 2-bromo-6-diisopropylamino-1-azafulvene, through sequential treatment with aqueous hydrochloric acid and sodium hydroxide. cdnsciencepub.com
The key feature of the 2-bromo-6-(diisopropylamino)-1-azafulvene intermediate is the sterically demanding diisopropylamino group at the C-6 position (the aldehyde carbon). cdnsciencepub.comresearchgate.net This bulky group effectively inhibits nucleophilic addition of the organolithium reagent (like t-BuLi) onto the C-6 carbon, a reaction that would otherwise be a dominant side reaction, especially at higher temperatures. cdnsciencepub.comresearchgate.net This steric hindrance ensures that the bromine-lithium exchange at the C-2 position (which becomes the C-5 position of the pyrrole) is the primary reaction pathway, particularly at temperatures of -90°C or lower. cdnsciencepub.comresearchgate.net The resulting lithiated 1-azafulvene derivatives are stable at these low temperatures and can be effectively trapped by electrophiles. researchgate.net
Table 2: Key Azafulvene Intermediates and Their Role
| Azafulvene Intermediate | Key Structural Feature | Role in Synthesis |
|---|---|---|
| 2-Bromo-6-dimethylamino-1-azafulvene | Dimethylamino group | Less effective at preventing nucleophilic addition by t-BuLi. cdnsciencepub.com |
The conformational preference of these azafulvenes, which exist predominantly in the syn conformer, also plays a role in their reactivity and stability. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing pyrrole aldehydes. semanticscholar.org A notable advancement is the enzymatic synthesis of pyrrole-2-carbaldehyde, the parent compound of this compound, using CO2 as a C1 building block. mdpi.com
This biocatalytic approach utilizes a two-enzyme cascade in a one-pot system. mdpi.com It couples a UbiD-type decarboxylase, which is repurposed to function as a carboxylase, with a carboxylic acid reductase (CAR). mdpi.com The process overcomes the thermodynamic challenge of carboxylation by using the CAR enzyme to reduce the intermediate carboxylic acid to the final aldehyde product. mdpi.com This method avoids the use of metal-based catalysts and petrochemical feedstocks often found in traditional organic synthesis. mdpi.com
A significant development in this green approach was the implementation of a whole-cell biocatalyst system. mdpi.com Using whole E. coli cells expressing the CAR enzyme eliminated the need for costly and complex cofactors like NADPH and ATP, as well as their associated recycling systems. mdpi.com This whole-cell approach yielded comparable amounts of pyrrole-2-carbaldehyde (2.10 ± 0.17 mM after 18 hours) to the system using purified enzymes, while significantly reducing complexity and cost. mdpi.com
Table 3: Comparison of Biocatalytic Systems for Pyrrole-2-carbaldehyde Synthesis
| Biocatalytic System | Key Components | Yield (after 18h) | Green Chemistry Advantages |
|---|---|---|---|
| Purified Enzymes | Purified PA0254 (UbiD), Purified CARse, ATP, NADPH | ~2 mM | Use of CO2, ambient conditions. mdpi.com |
Further optimization attempts, such as increasing the biocatalyst concentration or adding glycerol (B35011) as a carbon source, were found to decrease the aldehyde yield, potentially due to factors like increased viscosity inhibiting enzyme function. mdpi.com The stability of the product, pyrrole-2-carbaldehyde, was also identified as a factor, as it can degrade over long incubation times. mdpi.com This enzymatic strategy represents a promising green alternative for the production of the core pyrrole-2-carbaldehyde scaffold. mdpi.com
The Role of this compound in Modern Medicinal Chemistry
The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, this compound serves as a crucial starting material and structural motif in the development of novel therapeutic agents. Its unique structure allows for diverse chemical modifications, leading to the synthesis of compounds with a wide array of pharmacological activities. This article explores the applications of this compound in medicinal chemistry and drug discovery, focusing on its role in the creation of anti-inflammatory, antimicrobial, antiviral, and anticancer agents.
Applications of 5 Methyl 1h Pyrrole 2 Carbaldehyde in Materials Science
Building Blocks for Novel Material Synthesis
The bifunctional nature of 5-Methyl-1H-pyrrole-2-carbaldehyde, possessing both a nucleophilic pyrrole (B145914) ring and an electrophilic aldehyde, makes it a valuable precursor in the bottom-up fabrication of new materials. Its ability to participate in various chemical reactions facilitates the construction of complex molecular architectures with tailored functionalities.
While direct research on the application of this compound in the development of nanostructured materials is emerging, its potential is significant. The compound can be utilized in the synthesis of functionalized nanoparticles and other nanostructures through several synthetic routes. The aldehyde group can be used for surface modification of nanoparticles, anchoring the pyrrole moiety to the surface. Subsequent polymerization of the pyrrole units can then create a conductive polymer shell, leading to the formation of core-shell nanoparticles with interesting electronic and optical properties.
Furthermore, the self-assembly of derivatives of this compound can lead to the formation of ordered nanostructures such as nanotubes and nanowires. The planarity of the pyrrole ring and the potential for hydrogen bonding and π-π stacking interactions can drive the organization of these molecules into well-defined nanoscale architectures.
This compound is a key monomer for the synthesis of advanced polymeric and oligomeric systems. The aldehyde functionality allows for condensation reactions, while the pyrrole ring can be polymerized electrochemically or chemically to form polypyrrole-based materials.
A study on the copolymerization of pyrrole with the closely related pyrrole-2-carboxaldehyde has demonstrated the feasibility of creating novel semiconductor copolymers. scbt.com This technique can be extended to this compound to produce poly(5-methyl-2,5-diyl pyrrole-2-pyrrolyl methine). The presence of the methyl group is expected to influence the solubility and processability of the resulting polymer, potentially enhancing its applicability in various devices. The copolymerization parameters, such as the molar ratio of monomers and the type of catalyst, can be adjusted to fine-tune the properties of the final material. scbt.com
| Parameter | Effect on Copolymerization | Reference |
| Monomer Molar Ratio | Influences the composition and properties of the resulting copolymer. | scbt.com |
| Catalyst | Affects the reaction rate and yield of the copolymer. | scbt.com |
| Solvent | Can impact the solubility and processability of the synthesized polymer. | scbt.com |
| Temperature | Affects the kinetics of the polymerization reaction. | scbt.com |
Functional Materials with Tailored Optical and Electrical Properties
The electronic structure of the pyrrole ring in this compound makes it an excellent candidate for the creation of functional materials with specific optical and electrical characteristics. These materials are of great interest for applications in electronics, photonics, and sensor technology.
Derivatives of pyrrole-2-carbaldehyde are known precursors for the synthesis of BODIPY (boron-dipyrromethene) dyes, which are a class of highly fluorescent molecules. uni.lu The reaction of this compound with another pyrrole derivative, followed by complexation with a boron salt, would lead to the formation of a methyl-substituted BODIPY dye. The methyl group can subtly modify the photophysical properties of the dye, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime. These tailored fluorescent materials have applications in biological imaging, sensing, and as active components in organic light-emitting diodes (OLEDs).
Synthesis of Porphyrin Frameworks and Related Macrocycles
This compound is a crucial building block in the synthesis of porphyrins and other related macrocyclic compounds. nist.gov Porphyrins are large aromatic rings that play vital roles in biological systems (e.g., heme and chlorophyll) and have widespread applications in catalysis, medicine, and materials science. nih.govnih.gov
The synthesis of meso-substituted porphyrins can be achieved through the acid-catalyzed condensation of a pyrrole with an aldehyde. In this context, this compound can react with pyrrole itself or other substituted pyrroles to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. The use of this specific aldehyde allows for the introduction of a methyl group at a beta-pyrrolic position of the final porphyrin macrocycle.
Modern synthetic methods, including mechanochemical approaches, offer solvent-free and more environmentally friendly routes to porphyrin synthesis. These methods are applicable to a variety of aldehydes and pyrroles, including this compound.
| Synthetic Method | Description | Key Features | Reference |
| Lindsey Synthesis | Two-step, acid-catalyzed condensation of a pyrrole and an aldehyde at high dilution, followed by oxidation. | Good yields for a wide variety of tetra-arylporphyrins. | |
| Adler-Longo Method | One-pot reaction in a high-boiling solvent like propionic acid. | Simpler procedure but often lower yields and more difficult purification. | nih.gov |
| Mechanochemical Synthesis | Solvent-free grinding of reactants with an acid catalyst, followed by oxidation. | Environmentally friendly, avoids large volumes of organic solvents. |
The resulting methyl-substituted porphyrins can exhibit modified electronic properties and steric hindrance around the porphyrin core, which can be advantageous for specific applications in catalysis and the development of novel functional materials.
Advanced Spectroscopic and Computational Characterization Techniques
Vibrational Spectroscopy for Conformer Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) Spectroscopy, is a powerful tool for identifying the different spatial arrangements of atoms (conformers) in a molecule. For pyrrole-2-carbaldehyde and its derivatives, studies have utilized FTIR to analyze the vibrational modes of the molecule. researchgate.net The spectra reveal characteristic absorption bands corresponding to specific functional groups and vibrational motions within the molecule. By comparing experimental spectra with theoretical calculations, researchers can identify the most stable conformers and understand the energetic landscape of the molecule. researchgate.net
Spectroscopic analysis, including IR, has been instrumental in the characterization of various pyrrole-2-carboxaldehyde derivatives isolated from natural sources. mdpi.com These studies often involve comparing the spectral data of newly isolated compounds with those of known, related structures to elucidate their chemical makeup. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize 5-Methyl-1H-pyrrole-2-carbaldehyde and its analogues. chemicalbook.comnih.govresearchgate.net
¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For this compound, the proton signals for the aldehyde group, the pyrrole (B145914) ring, and the methyl group appear at distinct chemical shifts, and their splitting patterns reveal adjacent protons.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole ring and the carbonyl carbon of the aldehyde group are particularly informative for confirming the structure. researchgate.netnih.gov
Advanced 2D NMR techniques such as COSY and HMBC are also employed to establish the connectivity between different parts of the molecule, which is crucial for the structural determination of more complex pyrrole derivatives. nih.gov
Table 1: Representative NMR Data for Pyrrole Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| N-phenyl (pyrrol-2-yl)methylenimine | ¹H | 8.28 |
| N-phenyl (pyrrol-2-yl)methylenimine | ¹³C | 150.3 |
| 1-(4-(Methyl)benzyl)-1H-Pyrrole-2-carbaldehyde | ¹H | 9.56 (s), 7.25 (s), 7.12 (d, J = 7.8 Hz), 7.07 (d, J = 7.4 Hz), 6.96 (d, J = 3.3 Hz), 6.26 (t, J = 2.8 Hz) |
| 1-(4-(Methyl)benzyl)-1H-Pyrrole-2-carbaldehyde | ¹³C | 179.1, 136.6, 131.7, 130.5, 128.9, 128.2, 127.6, 125.4, 97.4, 52.3 |
This table presents a selection of NMR data for related pyrrole compounds to illustrate typical chemical shifts. Data sourced from multiple studies. researchgate.netrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. Techniques like Electron Ionization (EI)-MS and High-Resolution Electrospray Ionization (HR-ESI-MS) are commonly used for the analysis of this compound. nih.govnist.gov
EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. nist.gov The NIST Chemistry WebBook provides mass spectral data for 1H-Pyrrole-2-carboxaldehyde, 5-methyl-, showing its electron ionization spectrum. nist.gov
HR-ESI-MS is a soft ionization technique that allows for the precise determination of the molecular formula of a compound by providing highly accurate mass measurements. nih.gov This technique is particularly useful in the characterization of new pyrrole derivatives isolated from natural sources. nih.gov
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 110.06004 | 118.8 |
| [M+Na]⁺ | 132.04198 | 128.2 |
| [M-H]⁻ | 108.04549 | 120.2 |
| [M+NH₄]⁺ | 127.08659 | 141.7 |
| [M+K]⁺ | 148.01592 | 126.3 |
| [M+H-H₂O]⁺ | 92.050025 | 113.6 |
| [M+HCOO]⁻ | 154.05097 | 142.7 |
| [M+CH₃COO]⁻ | 168.06662 | 164.5 |
| [M+Na-2H]⁻ | 130.02743 | 125.1 |
| [M]⁺ | 109.05222 | 118.0 |
| [M]⁻ | 109.05331 | 118.0 |
This table shows predicted collision cross section values for various adducts of this compound, calculated using CCSbase. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not detailed in the provided context, the technique has been successfully applied to related pyrrole derivatives. For instance, the stereochemistry of new pyrrole compounds has been confirmed through X-ray crystallographic analysis. nih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state. The structure of a related compound, 5-(butoxymethyl)-1-(4-hydroxyphenyl)-1H-pyrrole-2-carbozaldehyde, was determined using single-crystal X-ray diffraction data. nih.gov
Quantum Chemical and Computational Studies
Quantum chemical calculations have become an integral part of modern chemical research, providing deep insights into the electronic structure, stability, and reactivity of molecules.
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. serialsjournals.com DFT calculations can predict various properties, including optimized geometries, vibrational frequencies, and electronic spectra. serialsjournals.comnih.gov For pyrrole derivatives, DFT has been used to calculate the total electron density and Mulliken charges, revealing the distribution of electron density within the molecule. serialsjournals.com Such studies help in understanding the reactivity of different sites in the molecule. The electronic structure of related complexes has been studied using a variety of DFT functionals to understand their chemical bonding and predict their UV-Vis absorption spectra. mdpi.com
Ab Initio Methods for Conformational Energetics and Stability
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are employed to study the conformational energetics and stability of molecules. By calculating the energies of different conformers, researchers can determine the most stable geometries and the energy barriers between them. For instance, geometry optimizations and energy calculations for half-sandwich complexes have been performed using various DFT functionals to assess their stability. mdpi.com These computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the structural and electronic characteristics of this compound and its derivatives.
Theoretical Investigations of Corrosion Inhibition Mechanisms
A comprehensive theoretical analysis of a corrosion inhibitor like this compound would typically involve the calculation and analysis of several key parameters.
Quantum Chemical Calculations (DFT): DFT studies are fundamental in predicting the reactivity and adsorption characteristics of an inhibitor molecule. Key parameters that would be calculated include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of the molecule. Higher E_HOMO values generally indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons from the metal surface. Lower E_LUMO values suggest a greater capacity for electron acceptance.
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of the stability of the molecule. A smaller energy gap typically implies higher reactivity and a greater potential for the molecule to adsorb on the metal surface.
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.
Mulliken Charge Distribution: This analysis helps to identify the specific atoms within the molecule that are most likely to be involved in the adsorption process, typically heteroatoms like nitrogen and oxygen, which are electron-rich centers.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic interactions between the inhibitor molecules and the metal surface in a corrosive environment. These simulations can visualize the adsorption process and provide quantitative data on the strength of the interaction. Important outputs from MD simulations include:
Adsorption Energy (E_ads): This value quantifies the strength of the bond between the inhibitor and the metal surface. A more negative adsorption energy indicates a stronger and more stable adsorption, suggesting a more effective inhibitor.
Binding Energy: This represents the energy released when the inhibitor molecule binds to the metal surface.
Adsorption Orientation: MD simulations can reveal the preferred orientation of the inhibitor molecule on the metal surface (e.g., flat-lying or perpendicular), which influences the surface coverage and the effectiveness of the protective film.
Without dedicated studies on this compound, the specific values for these parameters remain unknown. The presence of the pyrrole ring, the methyl group, and the carbaldehyde group suggests that the molecule possesses features conducive to corrosion inhibition, such as heteroatoms (N and O) and a π-electron system. However, without empirical or computational data, any discussion of its specific inhibition mechanism would be purely speculative.
The following tables are representative of the types of data that would be generated from such theoretical studies, but it must be emphasized that the values for this compound are currently not available in the literature.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| E_HOMO (eV) | Data not available | Electron donating ability |
| E_LUMO (eV) | Data not available | Electron accepting ability |
| Energy Gap (ΔE) (eV) | Data not available | Reactivity of the inhibitor |
| Dipole Moment (μ) (Debye) | Data not available | Polarity and electrostatic interaction |
| Fraction of Electrons Transferred (ΔN) | Data not available | Electron transfer tendency |
Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound on a Metal Surface
| Parameter | Hypothetical Value | Significance |
| Adsorption Energy (kJ/mol) | Data not available | Strength of inhibitor-metal bond |
| Binding Energy (kJ/mol) | Data not available | Stability of the adsorbed layer |
| Adsorption Orientation | Data not available | Surface coverage and film quality |
Further research is required to perform these theoretical calculations and simulations for this compound to scientifically validate its potential as a corrosion inhibitor and to understand the underlying mechanisms of its action.
Future Directions and Emerging Research Avenues
Development of Sustainable and Eco-Friendly Synthetic Routes
The demand for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing 5-Methyl-1H-pyrrole-2-carbaldehyde and its derivatives. A significant area of focus is the utilization of biomass as a starting material. Researchers are exploring the conversion of carbohydrates into pyrrole-2-carbaldehydes, positioning them as sustainable platform chemicals. researchgate.netnih.gov One promising approach involves a modified Maillard reaction, which utilizes carbohydrates and amines to produce the pyrrole (B145914) skeleton under mild conditions. researchgate.netnih.gov This method avoids the harsh conditions and hazardous oxidants often associated with traditional synthetic routes. organic-chemistry.org
Another avenue of sustainable synthesis involves one-pot reactions, which streamline the process by combining multiple steps into a single procedure, thereby reducing waste and energy consumption. google.com For instance, a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde from 2-(2-fluorobenzoyl) malononitrile (B47326) has been developed, highlighting the potential for creating complex pyrrole derivatives in an environmentally friendly manner. google.com The use of catalysts like iodine and copper in oxidative annulation reactions also presents a greener alternative, with the aldehyde oxygen atom originating from molecular oxygen. organic-chemistry.org
| Synthetic Route | Starting Materials | Key Features | Sustainability Aspect |
| Modified Maillard Reaction | Carbohydrates, Amines | Mild reaction conditions, avoids harsh chemicals. researchgate.netnih.gov | Utilizes renewable biomass resources. |
| One-Pot Synthesis | 2-(2-fluorobenzoyl) malononitrile | Avoids separation of intermediates, reduces waste. google.com | Improved process efficiency and reduced environmental impact. |
| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate (B1235776) esters | Use of iodine/copper catalyst and molecular oxygen. organic-chemistry.org | Avoids stoichiometric hazardous oxidants. |
| Paal-Knorr Reaction | 1-hydroxyhexane-2,5-dione (from HMF), Amines | Catalyst-free at room temperature. researchgate.net | Utilizes biomass-derived starting materials. |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of this compound is crucial for expanding its range of applications. The development of novel catalytic systems is at the forefront of this endeavor. Research is focused on catalysts that offer high selectivity and efficiency, enabling the synthesis of a diverse array of pyrrole derivatives. For example, iodine/copper-mediated oxidative annulation has been shown to be effective for preparing pyrrole-2-carbaldehydes. organic-chemistry.org
The Paal-Knorr condensation is another key reaction for pyrrole synthesis, and advancements in this area are also contributing to the derivatization of this compound. rsc.org Efforts are being made to develop catalytic systems that can operate under milder conditions and with greater substrate scope. The use of whole-cell biocatalysts is also being explored as a cost-effective and environmentally friendly approach for producing pyrrole-2-carbaldehyde. mdpi.com
Identification of New Pharmacological Targets and Therapeutic Applications
Pyrrole-based compounds have long been recognized for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.gov Derivatives of this compound are being investigated for their potential to interact with a wide range of biological targets. nih.gov Recent studies have highlighted the potential of 5-methyl-2-carboxamidepyrrole-based molecules as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are promising targets for cancer therapy. nih.gov
The pyrrole scaffold is a versatile platform for drug design, and researchers are actively exploring its potential in developing new therapeutic agents. nih.gov The identification of new pharmacological targets for pyrrole derivatives is a key area of research, with the aim of developing more effective and selective drugs for a variety of diseases. nih.gov For instance, new derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione have shown promising anticancer activity. mdpi.com
| Pyrrole Derivative Class | Potential Pharmacological Target | Therapeutic Application |
| 5-methyl-2-carboxamidepyrroles | mPGES-1, sEH | Anticancer nih.gov |
| Halogen-substituted pyrrole-2-carboxamides | Bacterial DNA gyrase B | Antibacterial nih.gov |
| 3,4-dimethyl-1H-pyrrole-2,5-diones | Pro-inflammatory cytokines (IL-6, TNF-α) | Anti-inflammatory mdpi.com |
| Quinoxaline derivatives | Various cancer cell lines | Antiproliferative researchgate.net |
| 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione coordination compounds | Not specified | Anticancer mdpi.com |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The unique structural features of this compound make it an attractive building block for supramolecular chemistry and self-assembly processes. Its ability to form well-defined, ordered structures through non-covalent interactions opens up possibilities for the creation of novel functional materials. The pyrrole ring can participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for self-assembly.
One area of interest is the use of pyrrole derivatives in the synthesis of porphyrins and other macrocyclic compounds. scbt.com These complex structures have applications in areas ranging from catalysis to materials science. The self-assembly of pyrrole-based molecules can lead to the formation of nanotubes, vesicles, and other nanoscale architectures with unique properties and potential applications in nanotechnology and drug delivery.
Advancements in In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and derivatization of this compound, a deeper understanding of the underlying reaction mechanisms is essential. Advancements in in situ spectroscopic techniques are providing researchers with real-time insights into these chemical processes. birmingham.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are being used to monitor reaction kinetics, identify intermediates, and elucidate reaction pathways. researchgate.netorganic-chemistry.org
For example, in situ monitoring can help in optimizing reaction conditions for sustainable synthesis methods, ensuring high yields and minimizing by-product formation. birmingham.ac.uk This level of process understanding is crucial for the scale-up of these reactions for industrial applications. The development of time-resolved in situ monitoring techniques is expected to play a vital role in advancing the chemistry of this compound. birmingham.ac.uk
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-1H-pyrrole-2-carbaldehyde, and what are their key mechanistic considerations?
- Methodological Answer : The compound can be synthesized via Paal-Knorr condensation using asymmetric dione equivalents (e.g., Scheme 6 in ). Transition metal-free ethynylation of pyrrole derivatives is another approach, enabling substitution at the 5-position (e.g., 4d and 4e derivatives in ). For functionalization, aryl groups can be introduced via Suzuki-Miyaura coupling, as demonstrated in derivatives like 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde ( ). Key considerations include solvent choice (e.g., DMF for polar reactions), temperature control to avoid side reactions, and protecting group strategies for aldehyde functionality .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer :
- Chromatography : TLC (e.g., petroleum ether/ethyl acetate systems) and HPLC for purity assessment ( ).
- Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~9.5–9.6 ppm in CDCl) and aromatic integrations ( ). HRMS (ESI-TOF) for molecular ion verification (e.g., [M+H] at 109.1259 for the parent compound) ( ).
- Crystallography : Single-crystal X-ray diffraction using SHELXL for absolute configuration determination ( ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Preventive Measures : Use inert atmosphere (N/Ar) during synthesis to avoid aldehyde oxidation; wear nitrile gloves and safety goggles to prevent skin/eye contact ( ).
- Storage : Keep in airtight containers under inert gas at 2–8°C to minimize degradation ( ).
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; incinerate organic waste to prevent environmental release ( ).
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) to predict nucleophilic attack sites ( ).
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design ().
Q. What strategies resolve contradictions in reported synthetic yields for 5-substituted derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction parameters (e.g., catalyst loading, temperature) using Design of Experiments (DoE) software (e.g., JMP).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., aldol condensation adducts) and adjust solvent polarity (e.g., switch from THF to DCM) to suppress them ( ).
- Cross-Validation : Reproduce literature protocols with strict moisture/oxygen exclusion (e.g., Schlenk line techniques) to isolate protocol-specific variables ( ).
Q. How can crystallographic data from SHELXL be leveraged to analyze steric effects in this compound derivatives?
- Methodological Answer :
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain ( ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) using CrystalExplorer to rationalize packing motifs ( ).
- Twinning Refinement : Apply SHELXL’s TWIN/BASF commands for high-Z’ datasets to resolve disorder in bulky substituents ( ).
Q. What are the limitations of UV/Vis spectroscopy in detecting degradation products of this compound?
- Methodological Answer :
- Chromophore Interference : Aldehydes absorb strongly below 300 nm, overlapping with degradation byproducts (e.g., carboxylic acids). Use diode-array detectors in HPLC to distinguish peaks ( ).
- Quantitative Constraints : Low molar absorptivity () of minor products limits sensitivity. Couple with NMR (e.g., H qNMR) for accurate quantification ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
